molecular formula C15H13NO6S B2489827 3-([(1,3-Benzodioxol-5-ylmethyl)amino]sulfonyl)benzoic acid CAS No. 722473-64-5

3-([(1,3-Benzodioxol-5-ylmethyl)amino]sulfonyl)benzoic acid

Cat. No. B2489827
CAS RN: 722473-64-5
M. Wt: 335.33
InChI Key: IVKGDDMNFZIGQU-UHFFFAOYSA-N
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Description

Synthesis Analysis

Sulfonyl-bridged oligo(benzoic acid)s exhibit complex synthesis routes involving palladium-catalyzed reactions, highlighting the intricate steps required for compounds with sulfonyl and benzoic acid components. The synthesis involves methoxycarbonylation, hydrolysis, and subsequent oxidation processes to achieve the desired structural configuration and functionality, indicative of the potential synthesis route for the target compound (Morohashi et al., 2014).

Molecular Structure Analysis

X-ray crystallography reveals the complex molecular structures and supramolecular assemblies formed by sulfonyl-bridged compounds, demonstrating the capability of such molecules to form intricate hydrogen bonding patterns and structures. This analytical method could elucidate the detailed molecular structure of the target compound, showcasing its potential for forming specific molecular interactions and assemblies (Morohashi et al., 2014).

Chemical Reactions and Properties

Copper-mediated C-H sulfonylation indicates the reactivity of benzoic acid derivatives towards sulfonylation, providing insights into the chemical reactions that sulfonyl-containing compounds like the target can undergo. Such reactions are pivotal for modifying the chemical structure and introducing new functional groups, enhancing the compound's reactivity and potential applications (Liu et al., 2015).

Physical Properties Analysis

The analysis of sulfonyl-bridged compounds' physical properties, such as extractability towards lanthanoid ions, suggests that compounds with sulfonyl and benzoic acid components can exhibit specific physical interactions and properties. These findings are critical for understanding the solubility, stability, and interaction capabilities of the target compound with various ions and molecules (Morohashi et al., 2014).

Chemical Properties Analysis

The target compound's chemical properties can be inferred from related research on benzoic acid derivatives, demonstrating their potential for hydrogen bonding and interaction with other molecules. Such properties are essential for the compound's application in material science, catalysis, and potentially as a ligand in complex formation, indicating a wide range of chemical behavior and reactivity (Liu et al., 2015).

Scientific Research Applications

Antibacterial Activity

Research indicates that derivatives of 1,3-benzodioxol-5-carboxylic acid, a closely related compound, demonstrate antibacterial properties. A study by Siddiqa et al. (2014) explored the synthesis of various sulfonamides derived from 1,3-benzodioxol-5-carbohydrazide, revealing their in vitro antibacterial activity against multiple bacterial strains, including S. typhi, E. coli, and P. aeruginosa (Siddiqa et al., 2014).

EP1 Receptor Antagonism

Naganawa et al. (2006) synthesized and evaluated a series of benzoic acid derivatives, including those related to 3-([(1,3-Benzodioxol-5-ylmethyl)amino]sulfonyl)benzoic acid, as EP1 receptor antagonists. These compounds demonstrated significant EP receptor affinities and activities, highlighting their potential in therapeutic applications (Naganawa et al., 2006).

Electrochemical Applications

The electrochemical behavior of compounds related to 3-([(1,3-Benzodioxol-5-ylmethyl)amino]sulfonyl)benzoic acid has been investigated. Mandić et al. (2004) studied the electrochemical reduction of various benzoic acid derivatives, contributing to the understanding of their electrochemical properties and potential applications in various fields (Mandić et al., 2004).

Synthesis of Aryl Sulfones

Liu et al. (2015) reported the copper-mediated direct ortho C-H bond sulfonylation of benzoic acid derivatives, including those similar to 3-([(1,3-Benzodioxol-5-ylmethyl)amino]sulfonyl)benzoic acid, with sodium sulfinates. This research contributes to the efficient synthesis of aryl sulfones (Liu et al., 2015).

Retinoid X Receptor (RXR) Agonism

Heck et al. (2016) explored sulfonic acid analogues of benzoic acid derivatives for selective retinoid X receptor agonism. This study highlights the potential of these compounds, including derivatives of 3-([(1,3-Benzodioxol-5-ylmethyl)amino]sulfonyl)benzoic acid, in therapeutic applications, particularly in treating cutaneous T-cell lymphoma (Heck et al., 2016).

Extraction of Metal Ions

Morohashi et al. (2014) synthesized sulfonyl-bridged oligo(benzoic acid)s and investigated their properties as metal extractants. This research contributes to the understanding of how similar compounds to 3-([(1,3-Benzodioxol-5-ylmethyl)amino]sulfonyl)benzoic acid can be utilized in the extraction of metal ions (Morohashi et al., 2014).

Metabolic and Biosynthesis Studies

Hvenegaard et al. (2012) investigated the metabolism of Lu AA21004, a novel antidepressant, identifying metabolic pathways involving benzoic acid derivatives similar to 3-([(1,3-Benzodioxol-5-ylmethyl)amino]sulfonyl)benzoic acid. This study adds to the understanding of the metabolic pathways of related compounds (Hvenegaard et al., 2012).

properties

IUPAC Name

3-(1,3-benzodioxol-5-ylmethylsulfamoyl)benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13NO6S/c17-15(18)11-2-1-3-12(7-11)23(19,20)16-8-10-4-5-13-14(6-10)22-9-21-13/h1-7,16H,8-9H2,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IVKGDDMNFZIGQU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)CNS(=O)(=O)C3=CC=CC(=C3)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13NO6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-([(1,3-Benzodioxol-5-ylmethyl)amino]sulfonyl)benzoic acid

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